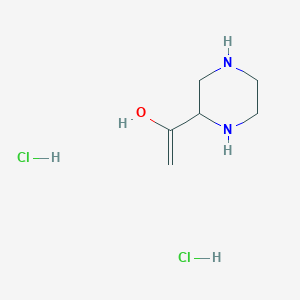

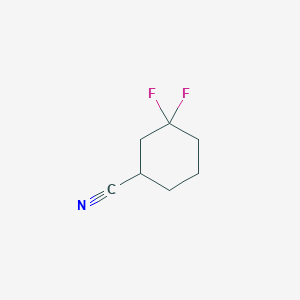

tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Industrial Applications

The compound tert-Butyl 3-(mercaptomethyl)piperidine-1-carboxylate plays a crucial role in the synthesis of complex molecules, such as vandetanib, a therapeutic agent. By analyzing various synthetic routes, researchers have identified processes that offer higher yields and commercial value for industrial production. These routes involve a series of chemical transformations, including substitution, deprotection, and cyclization, highlighting the compound's versatility in facilitating the synthesis of pharmacologically important molecules (Mi, 2015).

Environmental Remediation

In environmental science, this compound's derivatives, such as MTBE (Methyl tert-butyl ether), are studied for their potential environmental impacts and remediation strategies. Adsorption techniques have been explored for removing MTBE from water, considering its widespread use as a gasoline additive and consequent environmental pollution. Various adsorbents, including activated carbon and resins, have been evaluated for their effectiveness in eliminating MTBE from aqueous solutions, offering insights into potential remediation technologies (Vakili et al., 2017).

Biocatalysis and Bioseparation

The role of this compound derivatives in biocatalysis and bioseparation has also been a subject of interest. Research in this area focuses on the synthesis of N-heterocycles via sulfinimines, utilizing chiral auxiliaries like tert-butanesulfinamide for asymmetric synthesis. This methodology allows access to diverse structures that are important in natural products and therapeutic compounds, demonstrating the compound's utility in facilitating stereoselective synthetic processes (Philip et al., 2020).

Antioxidant Properties and Applications

Further, derivatives of this compound, such as synthetic phenolic antioxidants (SPAs), are widely used in various industries to prolong product shelf life by retarding oxidative reactions. Research has been conducted on the environmental occurrence, human exposure, and toxicity of SPAs, shedding light on their presence in different matrices and potential health impacts. This highlights the importance of understanding and managing the use of such compounds to mitigate environmental and health risks (Liu & Mabury, 2020).

Wirkmechanismus

Target of Action

The compound “3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .

Mode of Action

The mode of action of a compound is highly dependent on its structure and the target it interacts with. Piperidine derivatives can have a wide range of interactions depending on their specific substitutions .

Biochemical Pathways

Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Piperidine derivatives are often involved in neurological pathways due to their ability to cross the blood-brain barrier .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Tert-butyl esters, like in this compound, are often used as protecting groups in organic synthesis because they are stable under a variety of conditions .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of a compound. Tert-butyl esters are generally stable under a variety of conditions .

Eigenschaften

IUPAC Name |

tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQIKIVZPEWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide](/img/structure/B2534442.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)

![1-(4-Fluorophenyl)-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2534446.png)

![2-Cyclopropyl-5-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2534447.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)